4-(2-Hydroxyethyl)-1,4-oxazepan-5-one
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Overview
Description
4-(2-Hydroxyethyl)-1,4-oxazepan-5-one is a heterocyclic compound that features a seven-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a suitable carbonyl compound, followed by cyclization to form the oxazepane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)-1,4-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazepane ring can be reduced to form a more saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the oxazepane ring could result in a more saturated heterocyclic compound.
Scientific Research Applications
4-(2-Hydroxyethyl)-1,4-oxazepan-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-1,4-oxazepan-5-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the oxazepane ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid (HEPES): A buffer used in biological and biochemical research.
4-(2-Hydroxyethyl)-1,2-benzenediol: A phenolic compound with antioxidant properties.
Uniqueness
4-(2-Hydroxyethyl)-1,4-oxazepan-5-one is unique due to its seven-membered ring structure, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1,4-oxazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-4-2-8-3-6-11-5-1-7(8)10/h9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKWEGAZCRZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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